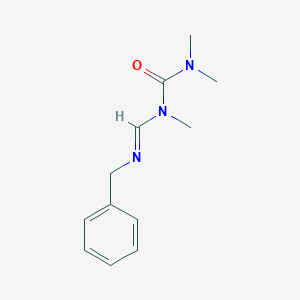

N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide

Description

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

652154-44-4 |

|---|---|

Molecular Formula |

C12H17N3O |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(benzyliminomethyl)-1,3,3-trimethylurea |

InChI |

InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

XGJUNUSINHLZQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C=NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Benzylamine, dimethylamine.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:

Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent in the treatment of certain diseases.

Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Conclusion

N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.

Biological Activity

N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{16}N_{4}O_{2}

- Molecular Weight : 232.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound is believed to act as an inhibitor or modulator of specific enzymes and receptors, which can lead to therapeutic effects in various biological systems.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.

- Anticancer Potential : Preliminary data suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects : There is evidence supporting its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

1. Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

2. Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. Neuropharmacological Effects

Research into the neuropharmacological effects revealed that the compound may enhance the release of certain neurotransmitters like serotonin, which could be beneficial in treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.